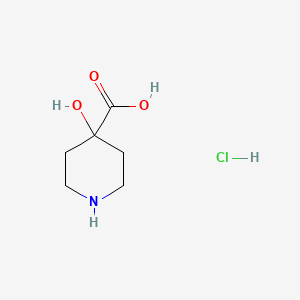

4-Hydroxypiperidine-4-carboxylic acid hydrochloride

Description

Historical Context and Discovery

4-Hydroxypiperidine-4-carboxylic acid hydrochloride emerged as a compound of interest in the late 20th century, driven by advances in heterocyclic chemistry and pharmaceutical research. Early synthetic routes for piperidinecarboxylic acids, including 4-substituted derivatives, were described in patents such as CN102174011A, which detailed catalytic hydrogenation methods using palladium-based catalysts. The hydrochloride salt form was first characterized in the early 2000s, with PubChem records (CID 4437198) indicating systematic modifications to improve synthetic yields and purity. Its discovery paralleled the growing recognition of piperidine scaffolds in drug discovery, particularly as intermediates for neuromodulators and antimicrobial agents.

Nomenclature and Classification

The compound is systematically named This compound , reflecting its structural features:

- IUPAC Name : this compound

- CAS Registry Number : 495414-65-8

- Molecular Formula : C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

Structural Characteristics:

Synonyms include 4-Hydroxy-4-piperidinecarboxylic acid hydrochloride and MFCD11007956. It is classified as:

Significance in Heterocyclic Chemistry

This compound holds strategic importance in synthetic and medicinal chemistry:

- Building Block for Drug Discovery : Its dual functional groups (–OH and –COOH) enable diverse derivatization, making it a precursor for anticonvulsants and antimicrobial agents. For example, dipiperidine derivatives derived from 4-hydroxypiperidine scaffolds show antitubercular activity.

- Stereochemical Versatility : The compound serves as a chiral template for synthesizing stereoisomers of 4-hydroxypipecolic acid, critical for peptide mimetics and enzyme inhibitors.

- Catalytic Applications : Palladium-catalyzed hydrogenation methods for its synthesis (e.g., from pyridine precursors) highlight its role in green chemistry initiatives.

- Material Science : Its zwitterionic properties are exploited in designing metal-organic frameworks (MOFs) for catalytic and sensing applications.

The compound’s utility is further underscored by its inclusion in large-scale pharmaceutical syntheses, such as the production of GABA receptor modulators and antimalarial agents.

Properties

IUPAC Name |

4-hydroxypiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-5(9)6(10)1-3-7-4-2-6;/h7,10H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJJVKSYSBNXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694578 | |

| Record name | 4-Hydroxypiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495414-65-8 | |

| Record name | 4-Hydroxypiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-4-carboxylic acid hydrochloride typically involves the hydroxylation of piperidine derivatives. One common method includes the use of phenylsilane and an iron complex as a catalyst to promote the formation and reduction of imine, followed by cyclization and reduction of the piperidinone intermediate . Another approach involves the use of methanesulfonic acid under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Common Synthesis Methods:

- Hydrogenation of Pyridine Derivatives : Utilizing cobalt, ruthenium, or nickel-based nanocatalysts.

- N-Boc Protection : Involves using 4-piperidone hydrochloride hydrate, sodium borohydride, and di-tert-butyl dicarbonate under controlled conditions .

Chemistry

4-Hydroxypiperidine-4-carboxylic acid hydrochloride serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the production of substituted piperidines and piperidinones.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities, including antitumor properties. Studies have shown that certain derivatives can inhibit histone deacetylase activity, which is significant in cancer therapy .

Medicine

In pharmaceutical development, this compound is utilized to create drug intermediates. Notably, pyrimidine derivatives containing this compound have demonstrated promising antitumor activity in preclinical studies .

Industry

The compound is employed in producing specialty chemicals and materials. Its versatility allows it to be used in synthesizing agrochemicals and fine chemicals essential for various industrial applications .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 4-hydroxypiperidine-4-carboxylic acid showed significant inhibition of histone deacetylase activity. This inhibition leads to altered gene expression profiles associated with tumor growth suppression .

Case Study 2: Metabolic Disorders

Research involving RBP4 antagonists derived from this compound has shown promise in treating metabolic disorders like nonalcoholic fatty liver disease (NAFLD). The antagonists effectively lower circulating RBP4 levels, which are implicated in obesity and insulin resistance .

Mechanism of Action

The mechanism of action of 4-hydroxypiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Storage : Requires refrigeration at +2°C to +8°C for stability.

- Hazards : Causes skin irritation, serious eye damage, and respiratory irritation.

- ¹H-NMR : Confirms structural assignment (hydroxyl and carboxylic acid groups) .

Comparison with Structurally Similar Piperidine Derivatives

Key Structural Analogs

The following table summarizes critical differences between 4-hydroxypiperidine-4-carboxylic acid hydrochloride and its analogs:

Functional Group Impact on Properties

Hydroxyl Group (-OH): Target Compound: The hydroxyl group at C4 increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to non-hydroxylated analogs like piperidine-4-carboxylic acid HCl . Analog Comparison: 4-Hydroxy-1-methylpiperidine-4-carboxylic acid HCl introduces a methyl group at N1, reducing basicity but increasing steric hindrance .

Carboxylic Acid (-COOH) :

- Target Compound : The free carboxylic acid enables salt formation (e.g., with amines) and participation in conjugation reactions.

- Ester Derivatives : Ethyl 4-methylpiperidine-4-carboxylate HCl replaces -COOH with an ethyl ester, rendering it more lipophilic and suitable for prodrug strategies .

Aromatic Substituents :

- 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl incorporates a pyridine ring, enabling π-π stacking interactions in enzyme binding pockets. This structural feature is critical in kinase inhibitors .

- 4-(Diphenylmethoxy)piperidine HCl has two phenyl groups, significantly increasing lipophilicity and blood-brain barrier permeability, making it relevant for CNS-targeted drugs .

Biological Activity

4-Hydroxypiperidine-4-carboxylic acid hydrochloride (also known as 4-Hydroxy-L-proline hydrochloride) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C5H10ClNO3

- Molecular Weight : 165.59 g/mol

- CAS Number : 1262988-77-1

The compound features a piperidine ring with a hydroxyl and a carboxylic acid functional group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that 4-hydroxypiperidine derivatives exhibit various biological activities, including:

- Histone Deacetylase Inhibition : This compound has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer and neurodegenerative diseases. Inhibitors of HDACs can lead to increased acetylation of histones and non-histone proteins, affecting cellular processes such as apoptosis and differentiation .

- Neurotransmitter Modulation : Some studies suggest that derivatives of 4-hydroxypiperidine may interact with neurotransmitter systems, potentially influencing dopaminergic and cholinergic pathways. This interaction can be relevant in the context of psychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

- HDAC Inhibition : The compound acts on specific HDAC isoforms, leading to altered gene expression profiles associated with cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptors involved in neurotransmission, contributing to its potential use in treating neurological disorders.

Case Studies and Experimental Data

-

Histone Deacetylase Activity :

Compound HDAC Isoform IC50 (nM) 4-Hydroxypiperidine HDAC6 24 Other Derivatives HDAC1 100 HDAC3 36 - Neuropharmacological Studies :

- Immunomodulatory Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.